1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine
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Overview
Description
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted hydrazines with α,β-unsaturated aldehydes, followed by dehydrogenation . Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, the use of ruthenium-catalyzed hydrogen transfer reactions has been reported to produce pyrazoles efficiently .
Chemical Reactions Analysis
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions typically involve hydrogenation in the presence of catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using alkyl halides or acyl chlorides as reagents.
Common reagents and conditions for these reactions include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol. Major products formed from these reactions include various substituted pyrazoles and pyrazolines.
Scientific Research Applications
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine has found applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes, altering their activity. This interaction often leads to the inhibition of enzyme function, which is a key aspect of its biological activity . The pathways involved include modulation of signal transduction and interference with metabolic processes.
Comparison with Similar Compounds
1-Methyl-3,4-dipropyl-1h-pyrazol-5-amine can be compared with other pyrazole derivatives such as 1-Isopropyl-3-methyl-1H-pyrazol-5-amine and 3-Methyl-1-phenyl-1H-pyrazol-5-amine . While these compounds share a similar core structure, their unique substituents confer different chemical and biological properties. For instance, 1-Isopropyl-3-methyl-1H-pyrazol-5-amine is known for its use in pharmaceutical research, whereas 3-Methyl-1-phenyl-1H-pyrazol-5-amine is studied for its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2-methyl-4,5-dipropylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-8-9(7-5-2)12-13(3)10(8)11/h4-7,11H2,1-3H3 |
InChI Key |
DGOFLNGLYVPCON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1CCC)C)N |
Origin of Product |
United States |
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